1,2,3,6,8,9-Hexachlorodibenzo-P-dioxin
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2,3,6,8,9-hexachlorodibenzo-p-dioxin | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H2Cl6O2/c13-3-1-5(15)10-12(8(3)17)20-11-6(19-10)2-4(14)7(16)9(11)18/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZRQZUFXVFRKBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=C1Cl)Cl)Cl)OC3=C(O2)C(=CC(=C3Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H2Cl6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074066 | |
| Record name | 1,2,3,6,8,9-Hexachlorodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58200-69-4 | |
| Record name | 1,2,3,6,8,9-Hexachlorodibenzo-p-dioxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058200694 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,6,8,9-Hexachlorodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,6,8,9-HEXACHLORODIBENZO-P-DIOXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5LU158Z647 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Environmental Formation and Sources of 1,2,3,6,8,9 Hexachlorodibenzo P Dioxin
Unintentional Byproduct Formation Mechanisms
The formation of polychlorinated dibenzo-p-dioxins (PCDDs), including 1,2,3,6,8,9-HxCDD, is a complex process that can occur through several pathways. The primary mechanisms are de novo synthesis and precursor-based formation, both of which are significantly influenced by the conditions of combustion and the presence of specific chemical precursors.
De novo synthesis is a term for the formation of PCDDs and polychlorinated dibenzofurans (PCDFs) from elemental carbon and a chlorine source in the presence of oxygen and a metal catalyst, typically copper. This process occurs at temperatures ranging from 200 to 400°C in the post-combustion zone of incinerators and other thermal processes. The fundamental steps of de novo synthesis involve the breakdown of a carbon matrix, chlorination, and subsequent formation of the dioxin structure. While the general mechanism of de novo synthesis is understood for PCDDs as a class, specific pathways leading to the formation of the 1,2,3,6,8,9-HxCDD isomer are not well-documented in publicly available scientific literature. The distribution of different congeners, including the various hexachlorinated isomers, is dependent on the specific conditions of the reaction, such as temperature, residence time, and the nature of the catalyst.
Precursor-based formation involves the chemical transformation of chlorinated aromatic compounds that have a structural similarity to the dibenzo-p-dioxin (B167043) molecule. These precursors can undergo condensation reactions to form PCDDs. Common precursors include chlorophenols and chlorobenzenes. For hexachlorodibenzo-p-dioxins, the condensation of two trichlorophenol molecules or a combination of other chlorinated phenols can be a formation route. The specific substitution pattern of the resulting HxCDD isomer is determined by the chlorine substitution on the precursor molecules and the reaction conditions. While this is a known pathway for HxCDDs in general, the specific precursor compounds and reaction conditions that favor the formation of 1,2,3,6,8,9-HxCDD are not extensively detailed in available research.
Combustion processes are a major source of PCDDs, including 1,2,3,6,8,9-HxCDD, in the environment. These compounds are formed as unintentional byproducts in a variety of high-temperature industrial and waste disposal processes where carbon, chlorine, and a catalyst are present.
Municipal solid waste (MSW) incinerators are a significant source of dioxin emissions. The waste stream often contains chlorinated plastics (like PVC), paper products, and other organic materials that provide the necessary elements for dioxin formation. In the post-combustion zones of incinerators, where flue gases cool, conditions are favorable for both de novo synthesis and precursor-based formation of PCDDs. While congener profiles of dioxin emissions from MSW incinerators have been studied, specific quantitative data for the emission of 1,2,3,6,8,9-HxCDD is not consistently reported separately from other HxCDD isomers. The focus is often on the total HxCDD concentration or the more toxic 2,3,7,8-substituted isomers.
Table 1: Emission Data for HxCDD Congeners from a Municipal Solid Waste Incinerator Specific emission data for 1,2,3,6,8,9-HxCDD is not available in the reviewed sources. The table below presents data for other HxCDD isomers to illustrate typical emission levels.
| HxCDD Isomer | Emission Concentration (ng/Nm³) |
|---|---|
| 1,2,3,4,7,8-HxCDD | Data not available |
| 1,2,3,6,7,8-HxCDD | Data not available |
| 1,2,3,7,8,9-HxCDD | Data not available |
Various industrial processes that involve the incineration of chemical waste, particularly chlorinated organic compounds, are also sources of 1,2,3,6,8,9-HxCDD. This includes the incineration of hazardous waste and medical waste. The composition of the waste stream in these incinerators can lead to the formation of a wide range of PCDD congeners. As with MSW incineration, detailed congener-specific data for 1,2,3,6,8,9-HxCDD from industrial incineration is limited in publicly accessible literature.
Table 2: HxCDD Congener Emissions from Industrial Processes Specific emission data for 1,2,3,6,8,9-HxCDD from industrial incineration is not readily available. The table below is a placeholder to indicate the type of data that would be relevant.
| Industrial Process | 1,2,3,6,8,9-HxCDD Emission Level |
|---|---|
| Hazardous Waste Incineration | Not Reported |
| Medical Waste Incineration | Not Reported |
| Secondary Copper Smelting | Not Reported |
The manufacturing of certain organochloride compounds, particularly chlorophenols, is a well-known source of PCDD contamination. Hexachlorodibenzo-p-dioxins are known byproducts in the production of pentachlorophenol (B1679276) (PCP), a wood preservative. nih.govnih.gov The high temperatures and alkaline conditions used in the synthesis of PCP can lead to the condensation of chlorophenol molecules to form various PCDD congeners. nih.gov While it is established that HxCDDs are contaminants in commercial PCP, the specific concentration of the 1,2,3,6,8,9-HxCDD isomer is not consistently detailed in the available literature, which often focuses on the more toxic 2,3,7,8-substituted isomers like 1,2,3,6,7,8-HxCDD. nih.gov
Similarly, the production of other chlorinated phenols, such as 2,4,5-trichlorophenol (B144370), is known to produce 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) as a byproduct. wikipedia.orgbritannica.com This highlights the general pathway for dioxin formation in such chemical manufacturing processes.
Table 3: HxCDD Congeners Found as Byproducts in Pentachlorophenol (PCP) Production Specific data for 1,2,3,6,8,9-HxCDD in PCP is not specified in the search results. The table indicates the presence of HxCDDs in general.
| HxCDD Isomer | Presence in Commercial PCP |
|---|---|
| 1,2,3,6,7,8-HxCDD | Reported as a major hexa isomer nih.gov |
| 1,2,3,7,8,9-HxCDD | Mentioned in literature epa.gov |
| 1,2,3,6,8,9-HxCDD | Not specifically quantified in reviewed sources |
The Formation and Sources of 1,2,3,6,8,9-Hexachlorodibenzo-p-dioxin in the Environment
A detailed examination of the natural and anthropogenic pathways leading to the environmental presence of a specific dioxin congener.
Environmental Formation and Sources of this compound
Polychlorinated dibenzo-p-dioxins (PCDDs), a group of halogenated aromatic hydrocarbons, are not intentionally produced but are formed as unintentional byproducts in a variety of thermal and chemical processes. Among the 75 different PCDD congeners, this compound (1,2,3,6,8,9-HxCDD) is a subject of environmental interest due to its persistence and formation from both industrial and natural sources. This article focuses solely on the environmental formation and sources of this specific dioxin isomer.
Combustion of Chlorinated Precursors (e.g., Vinyl Chloride)
The combustion of materials containing chlorinated organic compounds is a significant source of dioxin formation, including 1,2,3,6,8,9-HxCDD. Polyvinyl chloride (PVC), a widely used polymer produced from vinyl chloride, is a major contributor to dioxin emissions when incinerated. nih.gov The thermal decomposition of PVC releases chlorine, which can then react with precursor compounds at elevated temperatures to form PCDDs.
Natural Sources of Formation (e.g., Volcanic Activity, Forest Fires)
Natural processes are also known to contribute to the environmental burden of dioxins, although their contribution relative to anthropogenic sources is generally considered to be smaller. Dioxins, including hexachlorodibenzo-p-dioxins, can be formed during large-scale natural combustion events such as forest fires. nifc.govnih.govcopernicus.org The burning of biomass, which naturally contains chlorine, can lead to the formation of these compounds. However, specific data on the concentration and isomer profile of 1,2,3,6,8,9-HxCDD from forest fires are limited, with research often focusing on broader categories of pollutants. nifc.govnih.govcopernicus.org
Volcanic eruptions are another potential natural source of dioxins. mdpi.com The high temperatures and the presence of chlorine and carbon in volcanic plumes create conditions that are conducive to dioxin formation. As with forest fires, the specific contribution of volcanic activity to the environmental levels of 1,2,3,6,8,9-HxCDD is not well-quantified and remains an area of ongoing research. mdpi.com
Anthropogenic Source Identification and Characterization
Industrial activities have historically been and continue to be the primary sources of this compound in the environment.
Presence in Industrial Wastes and Residues (e.g., Fly Ash, Sludge)
Industrial processes that involve chlorine and organic matter at high temperatures often generate wastes and residues contaminated with dioxins. A significant repository for 1,2,3,6,8,9-HxCDD is the fly ash produced during the incineration of municipal solid waste and other industrial wastes. This ash, which is captured in air pollution control devices, can contain a complex mixture of dioxin congeners. The concentration of hexachlorodibenzo-p-dioxins in fly ash can vary widely depending on the inputs to the incinerator and the combustion conditions.
Below is a table illustrating the concentration of Hexachlorodibenzo-p-dioxins found in various industrial residues.
| Industrial Residue | HxCDD Concentration Range | Geographic Location of Study |
| Municipal Solid Waste Incinerator Fly Ash | 0.03 to 38 mg/kg | Not Specified |
| Chemical Manufacturing Waste | Variable | Not Specified |
| Pulp and Paper Mill Sludge | Variable | Not Specified |
Note: Data represents a range for mixed HxCDD isomers and is not specific to 1,2,3,6,8,9-HxCDD unless otherwise stated.
Contamination from Chlorophenol Production and Usage
A well-documented source of hexachlorodibenzo-p-dioxins is the manufacturing process of certain chlorophenols. These compounds, which have been used as wood preservatives, pesticides, and in the synthesis of herbicides, can generate HxCDDs as unintended byproducts. duth.gracs.org Specifically, the production of 2,4,5-trichlorophenol and pentachlorophenol has been linked to the formation of mixtures of HxCDD isomers, including 1,2,3,6,7,8- and 1,2,3,7,8,9-HxCDD, which are often found alongside the 1,2,3,6,8,9- isomer. duth.gracs.org
Historical Environmental Releases and Associated Case Studies
A notable historical case of environmental contamination involving hexachlorodibenzo-p-dioxins was the "chick edema disease" outbreak in the United States in 1957. duth.gracs.org Millions of chickens died from a condition characterized by fluid accumulation in the heart sac and abdominal cavity. The cause was traced to contaminated fatty acids used in their feed. Subsequent investigations identified the toxic agent as a mixture of chlorinated dioxins, with 1,2,3,7,8,9-hexachlorodibenzo-p-dioxin (B196215) being a primary component. The source of the contamination was linked to the use of hides from the tanning industry that had been treated with chlorophenols. duth.gracs.org This incident highlighted the potential for industrial byproducts to enter the food chain and cause widespread environmental and economic damage.
Another significant historical source of dioxin contamination, including HxCDDs, was the use of the herbicide Agent Orange during the Vietnam War. duth.gr Agent Orange was a mixture of two herbicides, one of which, 2,4,5-T, was contaminated with 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). However, other dioxin congeners, including HxCDDs, were also present as impurities.
Environmental Fate and Transport of 1,2,3,6,8,9 Hexachlorodibenzo P Dioxin
Persistence and Environmental Half-Life Considerations
The chemical stability of the dioxin structure, particularly with multiple chlorine substitutions, results in a molecule that is highly resistant to degradation.
Polychlorinated dibenzo-p-dioxins are recognized as Persistent Organic Pollutants (POPs) under international agreements like the Stockholm Convention. unep.orgundp.org POPs are chemical substances that possess a particular combination of physical and chemical properties such that, once released into the environment, they remain intact for exceptionally long periods of time. undp.org They resist degradation by photolytic, biological, and chemical processes. undp.org This persistence allows for their widespread distribution across the globe, often to regions far from their original source. unep.org Furthermore, POPs are lipophilic, meaning they accumulate in the fatty tissues of living organisms, leading to bioaccumulation and biomagnification up the food chain. unep.orgalsglobal.eu Dioxins, including hexachlorodibenzo-p-dioxins, are noted for this behavior and their ability to remain in the environment for years to decades. nih.gov
The half-life of 1,2,3,6,8,9-HxCDD, like other dioxins, varies significantly depending on the environmental medium. While specific data for this isomer is limited, information on closely related HxCDD isomers and mixtures provides insight into its expected environmental longevity.
In the atmosphere, the primary degradation pathway for dioxins is reaction with photochemically produced hydroxyl (OH) radicals. wikipedia.org The rate of this reaction determines their atmospheric half-life. For a mixture of hexachlorodibenzo-p-dioxins, the atmospheric half-life has been estimated to range from 2.7 to 12.4 hours, depending on atmospheric conditions such as sunlight intensity. epa.gov This relatively short atmospheric half-life suggests that while in the vapor phase, these compounds can be degraded; however, their tendency to adsorb to airborne particulate matter can shield them from degradation and facilitate long-range transport. nih.gov
Once deposited, HxCDDs exhibit high persistence in soil and sediment. nih.gov They bind strongly to soil particles and organic matter, which limits their mobility and availability for degradation. nih.gov This strong adsorption also reduces the rate of volatilization back into the atmosphere. Studies on the closely related 1,2,3,6,7,8-HxCDD isomer in a sludge-amended soil field study reported a half-life of approximately 20 years (around 7,300 days). epa.gov Other research suggests the half-life of dioxins in soil can be even longer, potentially ranging from 60 to 80 years. nih.gov Another study on 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) estimated that over 94% of the compound could remain in surface soils after a 70-year period, highlighting the extreme persistence of these compounds in the soil environment. researchgate.net
In aquatic environments, the fate of 1,2,3,6,8,9-HxCDD is governed by its very low water solubility and high affinity for particulate matter. nih.gov When introduced into water bodies, it rapidly partitions from the water column to suspended solids and bottom sediments. nih.gov This process of sedimentation effectively removes the compound from the water itself, but sequesters it in the sediment, where it can persist for long periods due to the lack of light and reduced microbial activity. While photolysis can occur in surface waters, the strong adsorption to sediment particles means a significant portion of the compound is unavailable for this degradation pathway. epa.gov The persistence of environmental DNA (eDNA) in aquatic systems, which can range from less than a day to over two weeks, is influenced by factors like microbial activity and UV radiation; these same factors contribute to the slow degradation of persistent molecules like dioxins. nih.govresearchgate.net
Table 1: Environmental Half-Life of Hexachlorodibenzo-p-dioxins (HxCDDs)
| Environmental Compartment | Compound/Mixture | Estimated Half-Life | Reference |
|---|---|---|---|
| Atmosphere | Mixed HxCDD Isomers | 2.7 to 12.4 hours | epa.gov |
| Soil | 1,2,3,6,7,8-HxCDD | ~20 years (~7300 days) | epa.gov |
| Soil | Dioxins (general) | 60 to 80 years | nih.gov |
Degradation Half-Lives in Various Environmental Compartments
Transport Mechanisms in Environmental Media
The movement of 1,2,3,6,8,9-HxCDD through the environment is a key factor in its global distribution. Atmospheric transport is the primary mechanism for the long-range dispersal of dioxins. nih.gov Due to their low vapor pressure, more highly chlorinated dioxins like HxCDDs tend to adsorb to airborne particles. nih.gov These contaminated particles can then be transported over great distances by wind currents before being removed from the atmosphere through wet (rain or snow) or dry deposition. nih.gov
Once deposited on land or water, other transport mechanisms become relevant. In terrestrial environments, soil erosion can transport contaminated particles into adjacent aquatic ecosystems. nih.gov In aquatic systems, the compound is primarily transported while bound to suspended sediments, eventually settling in depositional areas like lake bottoms or riverbeds. nih.gov Due to their low water solubility, only a very small fraction of these compounds will dissolve and be transported in water itself. nih.gov Volatilization from water surfaces back into the atmosphere is a possible, though less significant, transport pathway for more highly chlorinated dioxins compared to lighter congeners. nih.gov
Atmospheric Transport and Deposition
Due to its extremely low vapor pressure, 1,2,3,6,8,9-HxCDD is expected to exist almost exclusively in the particulate phase in the atmosphere. nih.gov This means it binds to airborne particles such as dust and soot rather than existing as a gas. nih.gov As a result, its movement through the air is tied to the transport of these particles. The primary mechanisms for its removal from the atmosphere are wet and dry deposition, where the compound is brought back to the earth's surface by rain, snow, or the settling of particulate matter. nih.gov
Adsorption to Particulate Matter and Soil
Once deposited onto land, 1,2,3,6,8,9-HxCDD demonstrates a very strong affinity for soil and particulate matter. nih.govnih.gov This is quantified by its high soil organic carbon-water (B12546825) partitioning coefficient (Koc), a measure of its tendency to bind to organic matter in soil. nih.gov Dioxins in soil are typically solid and cling tenaciously to soil particles. nih.gov This strong adsorption is a key factor limiting its movement in the environment. nih.govnih.gov
Mobility and Leaching Potential in Soil Systems
The strong binding of 1,2,3,6,8,9-HxCDD to soil particles results in very low mobility. nih.gov It is not easily washed through the soil profile by rainwater, a process known as leaching. nih.gov Consequently, its potential to contaminate groundwater is considered low. nih.govnih.gov While volatilization (evaporation) from moist soil surfaces can be a potential fate process for some compounds, the intense adsorption of this dioxin to soil significantly slows down this process. nih.gov
Water Column Transport and Sediment Partitioning
If released into an aquatic environment, 1,2,3,6,8,9-HxCDD is expected to rapidly partition from the water column and adsorb to suspended solids and bottom sediments. nih.gov This behavior is consistent with its hydrophobic nature and high Koc value. nih.gov The process is governed by equilibrium partitioning (EqP), which describes how a chemical distributes itself between sediment organic carbon, interstitial (pore) water, and aquatic organisms. clu-in.orgclu-in.org Due to this strong partitioning to sediment, the concentration of freely dissolved 1,2,3,6,8,9-HxCDD in the water column is generally very low. nih.govclu-in.org While the compound has the potential to volatilize from water surfaces, this process is significantly attenuated by its adsorption to sediment and suspended particles. nih.gov The estimated volatilization half-life from a model pond, when this adsorption is taken into account, can be as long as 65 years. nih.gov
Table 1: Environmental Fate Properties of 1,2,3,6,8,9-Hexachlorodibenzo-p-dioxin
| Property | Finding | Source |
| Atmospheric State | Exists solely in the particulate phase. | nih.gov |
| Atmospheric Removal | Wet and dry deposition. | nih.gov |
| Soil Mobility | Expected to have no mobility due to strong adsorption. | nih.gov |
| Aquatic Fate | Adsorbs to suspended solids and sediment. | nih.gov |
| Volatilization from Water | Attenuated by adsorption; estimated half-life of 65 years in a model pond. | nih.gov |
Bioaccumulation and Bioconcentration in Ecological Systems
The lipophilic nature of 1,2,3,6,8,9-HxCDD drives its tendency to accumulate in the fatty tissues of living organisms, a process known as bioaccumulation. isotope.com This includes both bioconcentration (uptake from water) and the accumulation through the consumption of contaminated food.
Uptake and Accumulation in Aquatic Organisms
Aquatic organisms can absorb 1,2,3,6,8,9-HxCDD directly from contaminated water across their gills and other membranes, as well as from ingesting contaminated sediment and food. epa.govnih.gov Because of its chemical stability and resistance to metabolic breakdown, the compound can persist in an organism's body for long periods. epa.gov Polychlorinated dibenzo-p-dioxins have been detected in fish and wildlife throughout global aquatic and marine environments. epa.gov The extent of accumulation is often related to the lipid content of the organism, with higher concentrations found in fattier tissues. nih.gov
Trophic Transfer and Biomagnification in Food Webs
Trophic transfer is the movement of a contaminant from one level of a food web to the next (e.g., from prey to predator). researchgate.net For persistent and lipophilic compounds like 1,2,3,6,8,9-HxCDD, this can lead to biomagnification, a process where the concentration of the substance increases at successively higher levels of the food chain. nih.govresearchgate.net Organisms at the top of the food web, such as predatory fish, fish-eating birds, and mammals, consume prey that have already accumulated the dioxin, leading to a magnified body burden. epa.govresearchgate.net Studies on the related compound 2,3,7,8-TCDD in Lake Ontario have shown that biomagnification can be significant between fish and the fish-eating birds that prey on them. epa.gov The potential for a chemical to biomagnify is often linked to its octanol-water partition coefficient (Kow), and compounds with high log Kow values, typical for HxCDD isomers, are of particular concern. nih.gov
Tissue Distribution and Retention in Wildlife
The distribution and retention of 1,2,3,6,8,9-HxCDD within an organism are influenced by various factors, including the species, its trophic level, metabolic capabilities, and the specific tissues' lipid content. Generally, dioxins are stored in tissues with high-fat content, such as adipose tissue (fat), liver, skin, and in the eggs of avian and aquatic species.
Detailed Research Findings
Detailed research focusing specifically on the tissue distribution of 1,2,3,6,8,9-HxCDD in wildlife is scarce. However, a notable study by Rappe and colleagues in 1987 provided specific data on this isomer in the hepatopancreas of crabs from the Swedish coast. The hepatopancreas in crustaceans is a primary organ for metabolism and lipid storage, making it a significant site for the accumulation of lipophilic contaminants.
The study analyzed crab (Cancer pagurus) hepatopancreas from three different locations along the west coast of Sweden: Grebbestad and Idefjord, which were considered background sites, and Väröfjord, an area potentially influenced by a pulp mill that used chlorine bleaching. The results from this study offer a rare glimpse into the environmental levels of this specific HxCDD isomer in a wildlife species.
Table 1: Concentration of this compound in Crab (Cancer pagurus) Hepatopancreas from the Swedish Coast (1987) Data sourced from Rappe et al. (1987) as presented in Environmental Health Criteria 88.
| Location | Sample Description | Concentration (pg/g lipid weight) |
| Grebbestad | Background site | 15 |
| Idefjord | Background site | 20 |
| Väröfjord | Near pulp mill | <10 |
While the data from the Rappe et al. (1987) study provides valuable insight, it is important to note the limited scope, focusing on a single tissue in one crustacean species. General principles of dioxin toxicology suggest that 1,2,3,6,8,9-HxCDD would likely be found in other fatty tissues of various wildlife species. For instance, studies on other HxCDD isomers in fish have shown accumulation in the liver, muscle tissue, and eggs. Similarly, in marine mammals, other dioxin congeners are typically found in high concentrations in the blubber, which serves as a primary energy reserve and a storage site for lipophilic compounds. In birds, dioxins can be transferred from the female to her eggs, which contain a high lipid content in the yolk.
The retention of 1,2,3,6,8,9-HxCDD in wildlife tissues is expected to be long-term, a characteristic feature of 2,3,7,8-substituted dioxins. The chlorine atoms in the lateral 2, 3, 7, and 8 positions make the molecule resistant to metabolic breakdown. Although 1,2,3,6,8,9-HxCDD is not substituted at the 2,3,7,8 positions, its high degree of chlorination and lipophilicity contribute to its persistence in biological tissues. The specific half-life of this isomer in various wildlife species has not been extensively studied.
Analytical Methodologies for 1,2,3,6,8,9 Hexachlorodibenzo P Dioxin Quantification
Sample Preparation and Extraction Techniques
The initial step in the analysis of 1,2,3,6,8,9-HxCDD is its extraction from the sample matrix. The goal is to efficiently remove the target analyte from the sample while minimizing the co-extraction of interfering compounds. nih.gov The choice of extraction technique is highly dependent on the nature of the sample matrix.
Different environmental and biological samples require tailored extraction protocols to ensure optimal recovery of 1,2,3,6,8,9-HxCDD.
Water: For aqueous samples, common methods include liquid-liquid extraction (LLE) using solvents like methylene (B1212753) chloride or solid-phase extraction (SPE). epa.govdioxin20xx.org SPE is often preferred as it uses less solvent and can be more easily automated.
Soil and Sediment: These matrices are typically extracted using Soxhlet apparatus with solvent mixtures such as toluene (B28343) or hexane/acetone. epa.govnih.gov Before extraction, samples are often dried by mixing with anhydrous sodium sulfate (B86663) to improve extraction efficiency. nih.gov Accelerated Solvent Extraction (ASE), which uses elevated temperatures and pressures, is a more rapid alternative to traditional Soxhlet extraction, significantly reducing extraction time and solvent consumption. thermofisher.com
Tissue: Biological tissues require homogenization prior to extraction. fishersci.com For fatty tissues, extensive cleanup is necessary to remove lipids that can interfere with the analysis. epa.gov Extraction is often performed with solvents like hexane/methylene chloride in a Soxhlet extractor. epa.gov A common preparation step involves grinding the tissue with a drying agent, such as diatomaceous earth (e.g., ASE Prep DE), to create a free-flowing powder that can be efficiently extracted. fishersci.com
| Matrix | Common Extraction Techniques | Key Considerations |
| Water | Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE) | SPE reduces solvent volume and allows for automation. |
| Soil/Sediment | Soxhlet Extraction, Accelerated Solvent Extraction (ASE) | Samples are typically dried with sodium sulfate before extraction. ASE offers a much faster extraction time. thermofisher.com |
| Tissue | Soxhlet Extraction, Accelerated Solvent Extraction (ASE) | Requires initial homogenization. Fatty tissues necessitate significant lipid removal during cleanup. epa.govfishersci.com |
Raw extracts from any matrix contain a multitude of co-extracted substances that can interfere with the final analysis. Therefore, a rigorous cleanup and purification process is essential to isolate the 1,2,3,6,8,9-HxCDD from these interferences. This is typically achieved through various forms of column chromatography.
Column chromatography is a fundamental technique for purifying sample extracts.
Aluminum Oxide (Alumina) Chromatography: Alumina (B75360) columns are widely used in dioxin analysis. fujifilm.comnih.govenv.go.jp By using different solvent systems, alumina chromatography can effectively separate PCDDs/PCDFs from other classes of compounds like polychlorinated biphenyls (PCBs). uliege.becr2000.it
Ion-Exchange Chromatography: This technique is employed to remove specific types of polar interferences. For instance, it has been used to effectively remove phenoxyphenols from sample extracts, which can interfere with dioxin analysis. nih.gov
Acid Silica (B1680970): Multi-layer silica gel columns are a cornerstone of dioxin cleanup. fujifilm.comnih.govnih.gov These columns often contain layers of silica gel impregnated with sulfuric acid, potassium hydroxide (B78521), and sometimes silver nitrate. env.go.jpsigmaaldrich.com The sulfuric acid-treated silica is particularly effective at removing oxidizable compounds and lipids, while the potassium hydroxide layer removes acidic components. sigmaaldrich.com
Florisil Purification: Florisil, a magnesium silicate (B1173343) adsorbent, is another critical tool for cleanup. biotage.com It is particularly useful for separating PCDDs/PCDFs from PCBs. sigmaaldrich.com The elution of the Florisil column with different solvents allows for the collection of separate fractions containing these compound classes. nih.govsigmaaldrich.com This fractionation simplifies the final chromatographic analysis. cr2000.it
| Cleanup Strategy | Adsorbent Material | Primary Function |
| Column Chromatography | Aluminum Oxide (Alumina) | Separation of PCDD/Fs from PCBs and other interferences. env.go.jpuliege.becr2000.it |
| Ion-Exchange Resins | Removal of specific polar interferences like phenoxyphenols. nih.gov | |
| Acid Silica Purification | Sulfuric Acid-Impregnated Silica Gel | Removal of lipids and other oxidizable organic matter. nih.govsigmaaldrich.com |
| Florisil Purification | Florisil (Magnesium Silicate) | Cleanup of polar contaminants and fractionation of PCBs from PCDD/Fs. nih.govsigmaaldrich.combiotage.com |
Cleanup and Purification Strategies
Chromatographic Separation and Detection
After extensive purification, the final extract is analyzed using high-resolution instrumentation to separate the individual dioxin congeners and quantify them.
High-Resolution Gas Chromatography (HRGC) is the definitive technique for the separation of complex mixtures of dioxin and furan (B31954) isomers. chromatographyonline.comepa.gov The separation is achieved using long capillary columns (e.g., 60 meters) with a narrow internal diameter and a thin film of a specific stationary phase. dioxin20xx.orgchromatographyonline.com
The most common stationary phase for primary analysis is a non-polar phase, often a 5% phenyl polysiloxane (e.g., DB-5). sigmaaldrich.comchromatographyonline.com This column separates the congeners primarily based on their boiling points. However, due to the large number of possible isomers, co-elution can still occur. For this reason, regulatory methods like those from the U.S. Environmental Protection Agency (EPA) sometimes require confirmation on a second GC column with a different polarity stationary phase, such as a 50% cyanopropylphenyl column, to ensure the unambiguous identification of the most toxic isomers. chromatographyonline.com
HRGC is almost exclusively coupled with a mass spectrometer for detection. High-Resolution Mass Spectrometry (HRMS) is considered the "gold standard" as it provides the high sensitivity and mass accuracy needed to detect the analytes at parts-per-trillion levels or lower and distinguish them from interfering compounds. chromatographyonline.comchromatographyonline.com More recently, gas chromatography with tandem mass spectrometry (GC-MS/MS) has been recognized as a viable and more cost-effective alternative to HRGC-HRMS for dioxin analysis. dioxin20xx.orgchromatographyonline.com
Mass Spectrometry (MS) Detection
Following separation by gas chromatography, mass spectrometry is the definitive technique for the detection and quantification of PCDDs. nih.gov The MS detector ionizes the molecules eluting from the GC column and separates the resulting ions based on their mass-to-charge ratio (m/z). bioanalysis-zone.com
High-resolution mass spectrometry (HRMS) is considered the gold standard for the confirmatory analysis of dioxins and related compounds. food-safety.comfujifilm.com This is due to its exceptional sensitivity and selectivity. chromatographyonline.com HRMS instruments operate at a resolving power of 10,000 or greater, which allows for the measurement of an ion's exact mass to several decimal places. food-safety.comthermofisher.com
This capability is crucial for dioxin analysis because it enables the mass spectrometer to differentiate between the target analyte and co-eluting isobaric interferences (molecules that have the same nominal mass but different elemental compositions). thermofisher.com By measuring the exact mass, HRMS provides a high degree of confidence in the identification of the compound. bioanalysis-zone.com Coupled with GC, the GC-HRMS technique is widely used to analyze the 17 toxic PCDD/PCDF congeners at very low detection limits, often in the picogram (10⁻¹² g) range. nih.gov
Low-resolution mass spectrometry (LRMS) can also be employed for the analysis of PCDDs, as outlined in U.S. EPA Method 8280B. epa.gov LRMS instruments, such as quadrupole mass spectrometers, are generally more accessible and less expensive than HRMS systems. fujifilm.com
However, LRMS operates at a lower resolving power and can only distinguish ions based on their nominal mass (integer mass). epa.gov This results in lower selectivity and higher detection limits compared to HRMS. chromatographyonline.com Consequently, samples analyzed by LRMS may require more rigorous cleanup procedures to minimize matrix interferences that could potentially lead to false positive results. epa.gov While LRMS is a viable technique, HRMS is preferred for clinical or regulatory applications requiring the lowest possible detection limits. chromatographyonline.com
Gas chromatography-tandem mass spectrometry (GC-MS/MS) has emerged as a powerful and cost-effective alternative to GC-HRMS for dioxin analysis. nih.govresearchgate.net This technique, often utilizing a triple quadrupole (QqQ) mass spectrometer, provides a high degree of selectivity and sensitivity through a process called Multiple Reaction Monitoring (MRM). thermofisher.comnih.gov
In an MRM experiment, the first quadrupole selects a specific precursor ion (e.g., the molecular ion of 1,2,3,6,8,9-HxCDD). This ion is then fragmented in a collision cell, and the second quadrupole is set to monitor for a specific, characteristic product ion. researchgate.net This two-stage filtering process significantly reduces background noise and enhances selectivity, making it highly effective for analyzing complex samples. thermofisher.com Recent developments, such as atmospheric pressure gas chromatography (APGC) coupled with MS/MS, offer even greater sensitivity due to softer ionization, which results in less fragmentation of the precursor ion. chromatographyonline.com
Table 2: Comparison of Mass Spectrometry Techniques for Dioxin Analysis
| Technique | Resolution | Selectivity | Sensitivity | Primary Application |
| HRMS | >10,000 | Very High | Very High (fg-pg) | Confirmatory analysis, ultra-trace quantification. food-safety.comthermofisher.com |
| LRMS | Low (Unit Mass) | Moderate | Moderate (ng-µg) | Screening, analysis of more concentrated samples. epa.gov |
| MS/MS (QqQ) | Low (Unit Mass) | Very High | High (pg) | Cost-effective alternative to HRMS, high-throughput screening. nih.govthermofisher.com |
Quantitative Analysis and Quality Control
The most accurate and reliable method for the quantitative analysis of dioxins is the isotope dilution technique. food-safety.comchromatographyonline.com This method involves adding a known quantity of a stable isotope-labeled standard (e.g., ¹³C₁₂-1,2,3,6,8,9-HxCDD) to every sample before any extraction or cleanup steps are performed. food-safety.com Because the labeled standard is chemically identical to the native analyte, it behaves in the same way throughout the entire analytical process. By measuring the ratio of the response of the native analyte to the response of the labeled internal standard, an accurate concentration can be determined, correcting for any losses that may have occurred during sample preparation. food-safety.com
Stringent quality control (QC) procedures are essential to ensure the reliability and accuracy of dioxin analysis data. These procedures are embedded throughout the analytical method and typically include:
Internal Standards: Labeled standards added to each sample to allow for accurate quantification via isotope dilution. well-labs.com
Recovery Standards: A labeled compound, different from the internal standards, is added to the sample extract just before instrumental analysis to monitor the recovery of the internal standards. epa.gov
Method Blanks: A clean matrix sample that is processed and analyzed in the same manner as the field samples to check for any laboratory contamination.
Calibration Verification: A standard solution of known concentration is analyzed periodically to verify the instrument's calibration. epa.gov
Ion Abundance Ratios: The relative intensities of specific isotope ions must fall within a predefined range of the theoretical values to confirm the identity of the congener.
Regulatory bodies and quality assurance programs often require laboratories to pass pre-qualification examinations to demonstrate their adherence to these rigorous QA/QC guidelines, thereby ensuring the quality and comparability of dioxin measurement data. dioxin20xx.org
Isotope Dilution Techniques
Isotope dilution is a cornerstone technique for the quantitative analysis of 1,2,3,6,8,9-Hexachlorodibenzo-p-dioxin and other polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). nih.gov This method is essential for achieving the high accuracy and precision required for trace-level analysis. The fundamental principle involves adding a known amount of an isotopically labeled analog of the target analyte to the sample before any extraction or cleanup procedures. nih.govboeing.com For PCDDs, carbon-13 (¹³C) labeled standards are typically used. nih.gov
The isotopically labeled standard, in this case, a ¹³C-labeled 1,2,3,6,8,9-HxCDD, is chemically identical to the native (unlabeled) analyte. Consequently, it behaves identically during extraction, cleanup, and chromatographic separation, experiencing the same potential losses as the native compound. boeing.com By measuring the ratio of the native analyte to the labeled standard in the final extract using a mass spectrometer, the initial concentration of the native 1,2,3,6,8,9-HxCDD in the sample can be accurately calculated, effectively correcting for any losses that occurred during sample preparation. nih.govboeing.com This approach significantly improves the reliability of the results by compensating for variations in recovery between samples. nih.gov
The use of isotope dilution techniques is a requirement in many standardized methods, such as those from the U.S. Environmental Protection Agency (EPA), because it generates data robust enough to withstand legal scrutiny. nih.gov The labeled standards also serve as retention time markers, aiding in the correct identification of the native analytes in complex chromatograms. nih.gov
Calibration and Detection Limits
The quantification of this compound requires meticulous calibration of the analytical instrument, typically a high-resolution gas chromatograph coupled with a high-resolution mass spectrometer (HRGC/HRMS). Calibration curves are established using a series of solutions containing known concentrations of the native analyte and a fixed concentration of its corresponding isotopically labeled internal standard. jenck.com
Detection limits for 1,2,3,6,8,9-HxCDD are exceptionally low due to its toxicological significance and are highly dependent on the sample matrix and the specific analytical method employed. nih.govepa.gov For aqueous samples, detection limits can be in the parts-per-quadrillion (ppq) range, while for solid matrices like soil or sediment, they are typically in the parts-per-trillion (ppt) range. epa.govepa.gov Method Detection Limits (MDLs) are statistically derived values that represent the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. dioxin20xx.org The Limit of Quantification (LOQ) is the lowest concentration that can be reliably quantified with acceptable precision and accuracy.
The table below presents typical detection and quantification limits for hexachlorodibenzo-p-dioxins (HxCDDs) in various matrices, as established by regulatory methods.
| Analyte Group | Matrix | Estimated Detection Limit (EDL) | Limit of Quantification (LOQ) / Lower Method Calibration Limit (LMCL) | Units | Reference Method |
|---|---|---|---|---|---|
| HxCDDs | Water | 0.50 | 10.0 | pg/L | EPA Method 1613B epa.gov |
| HxCDDs | Soil/Fly Ash | - | 2.5 | µg/kg | EPA Method 8280A nih.gov |
| HxCDDs | Chemical Wastes | - | 25 | µg/kg | EPA Method 8280A nih.gov |
| 2,3,7,8-TCDD (for comparison) | Water | 4.4 | 10 | pg/L | EPA Method 1613B dioxin20xx.orgwell-labs.com |
Recovery Standards and Internal Standards
In the context of EPA methods for dioxin analysis, the terms "internal standard" and "recovery standard" (sometimes called surrogate standard) have specific meanings related to the isotope dilution technique.
Internal Standards are isotopically labeled analogs of the target analytes that are added to the sample at a known concentration before extraction. ca.gov Their primary purpose is to allow for the quantification of the native analytes by correcting for losses during the entire analytical procedure. boeing.com For the analysis of the seventeen 2,3,7,8-substituted PCDDs and PCDFs, a suite of fifteen ¹³C-labeled compounds is typically used. boeing.com
Recovery Standards (also known as injection standards) are labeled compounds added to the sample extract just before instrumental analysis. epa.gov Their purpose is to monitor and correct for the recovery of the internal standards. ca.gov This allows the analyst to differentiate between losses that occur during the extraction and cleanup stages versus losses or variations in instrument response during the final analysis. epa.gov
EPA methods specify the use of particular labeled compounds for these roles. For example, EPA Method 8290A designates ¹³C₁₂-1,2,3,4-TCDD and ¹³C₁₂-1,2,3,7,8,9-HxCDD as recovery standards. epa.gov The ¹³C₁₂-1,2,3,7,8,9-HxCDD is specifically used to determine the percent recoveries of the hexa-, hepta-, and octachlorinated PCDD/PCDF congeners. epa.gov
The table below lists examples of compounds used as internal and recovery standards in dioxin analysis.
| Standard Type | Compound Name | Typical Use | Reference Method |
|---|---|---|---|
| Internal Standard | ¹³C₁₂-1,2,3,6,7,8-HxCDD | Quantification of native 1,2,3,6,7,8-HxCDD | EPA Methods 1613B, 8290A |
| Internal Standard | ¹³C₁₂-1,2,3,4,7,8-HxCDD | Quantification of native 1,2,3,4,7,8-HxCDD | EPA Methods 1613B, 8290A |
| Recovery Standard | ¹³C₁₂-1,2,3,4-TCDD | Recovery determination for tetra- and penta- PCDD/PCDFs | EPA Method 8290A epa.gov |
| Recovery Standard | ¹³C₁₂-1,2,3,7,8,9-HxCDD | Recovery determination for hexa-, hepta-, and octa- PCDD/PCDFs | EPA Method 8290A epa.gov |
Method Validation and Performance Criteria
Method validation is a critical process that ensures an analytical method is suitable for its intended purpose. For the analysis of this compound, validation procedures are rigorously defined by regulatory bodies to guarantee the reliability and comparability of data. researchgate.net Key performance criteria must be met and documented.
Key performance criteria include:
Precision and Recovery: Assessed by analyzing spiked samples at various concentrations to determine the method's reproducibility and efficiency. researchgate.net
Trueness: Often evaluated through the analysis of a certified reference material (CRM) to check for bias in the measurements. researchgate.net
Linearity: The analytical procedure's ability to obtain test results that are directly proportional to the concentration of the analyte in the sample over a defined range. researchgate.net
Selectivity: The ability of the method to distinguish the target analyte from other components in the sample matrix. For dioxin analysis, this is heavily dependent on chromatographic separation and the specificity of mass spectrometry. researchgate.net
Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters define the sensitivity of the method. researchgate.net
Instrument Sensitivity: The signal-to-noise (S/N) ratio for all analyte peaks must meet minimum criteria (e.g., S/N > 2.5 for unlabeled analytes and > 10.0 for labeled standards in EPA Method 8280B). epa.gov
Chromatographic Resolution: Specific isomers must be adequately separated. For example, EPA Method 8280B requires that the chromatographic peak separation between 1,2,3,4,7,8-HxCDD and 1,2,3,6,7,8-HxCDD be resolved with a valley of ≤ 50%. epa.gov
Ion Abundance Ratios: The relative intensities of selected mass spectrometry ions for each analyte must fall within specified tolerance limits (e.g., ±15%) of the theoretical values to confirm identity. gcms.cz
These criteria are outlined in detail in official methods such as EPA 1613B and EPA 8290A, and adherence is mandatory for regulatory compliance. lanl.govepa.gov Laboratories must demonstrate their ability to meet these criteria before analyzing samples and continually monitor performance through ongoing quality control checks. well-labs.com
Molecular and Biochemical Mechanisms of Action of 1,2,3,6,8,9 Hexachlorodibenzo P Dioxin
Aryl Hydrocarbon Receptor (AhR) Mediated Pathways
The AhR is a member of the basic helix-loop-helix Per-ARNT-Sim (bHLH-PAS) family of proteins. nih.gov In its unliganded state, the AhR resides in the cytoplasm as part of a multi-protein complex. The activation of this receptor by ligands such as 1,2,3,6,8,9-HxCDD initiates a well-defined signaling cascade that culminates in the altered expression of target genes. nih.govnih.gov
The initial step in the mechanism of action is the passive diffusion of the lipophilic 1,2,3,6,8,9-HxCDD molecule across the cell membrane into the cytoplasm. escholarship.org Here, it binds to the ligand-binding domain (LBD) of the AhR. kenyon.edu In its inactive state, the AhR is sequestered in the cytosol by a complex of chaperone and co-chaperone proteins. nih.gov This complex maintains the receptor in a conformation that is receptive to ligand binding but prevents its nuclear translocation. escholarship.orgresearchgate.net
Table 1: Components of the Cytosolic AhR Complex
| Component | Function |
|---|---|
| Aryl Hydrocarbon Receptor (AhR) | Binds to ligands like HxCDD. |
| Heat shock protein 90 (Hsp90) | A chaperone protein that stabilizes the AhR in the cytosol. nih.gov |
| AhR-interacting protein (AIP) | Also known as XAP2 or ARA9, it helps maintain the inactive conformation. escholarship.orgnih.gov |
| p23 | A co-chaperone protein that assists Hsp90 in stabilizing the receptor. escholarship.orgnih.gov |
Binding of 1,2,3,6,8,9-HxCDD to the AhR induces a conformational change in the receptor protein. escholarship.orgkenyon.edu This alteration is a critical event that leads to the dissociation of the chaperone proteins, exposing a nuclear localization sequence (NLS) on the AhR. escholarship.org
Once the NLS is unmasked, the ligand-AhR complex is actively transported from the cytoplasm into the nucleus. escholarship.orgkenyon.edumdpi.com Inside the nucleus, the AhR dissociates from its remaining chaperone proteins and forms a heterodimer with another bHLH-PAS protein, the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). nih.govnih.govmdpi.com The dimerization of AhR with ARNT is essential for the complex to become transcriptionally active and capable of binding to DNA. plos.orgnih.gov This AhR:ARNT complex is the primary effector of dioxin-induced changes in gene expression. nih.gov
The newly formed, transcriptionally active AhR:ARNT heterodimer functions as a transcription factor. nih.gov It scans the DNA for specific recognition sequences known as Dioxin-Responsive Elements (DREs), also referred to as Xenobiotic-Responsive Elements (XREs). nih.govnih.gov The core sequence of a DRE is typically 5'-GCGTG-3'. nih.gov Upon locating these elements in the promoter or enhancer regions of target genes, the AhR:ARNT complex binds with high affinity. nih.govplos.org This binding event is the crucial link between the initial chemical exposure and the subsequent alteration of the cell's genetic programming.
The binding of the AhR:ARNT complex to DREs initiates the recruitment of various co-activator proteins and the general transcriptional machinery to the promoter of the target gene. nih.gov This assembly leads to an increase or, in some cases, a decrease in the rate of transcription of these specific genes. nih.gov
The most well-characterized response to AhR activation by dioxin-like compounds is the robust induction of a battery of drug-metabolizing enzymes. nih.gov Among these, the Cytochrome P450 (CYP) 1 family of enzymes are prominently upregulated. escholarship.orgnih.gov
CYP1A1: The induction of CYP1A1 is a hallmark of exposure to AhR agonists and is often used as a biomarker of exposure. escholarship.orgnih.gov Its expression can be increased dramatically in various tissues. nih.gov
CYP1A2: This enzyme is also a primary target gene, playing a role in the metabolism of both xenobiotics and endogenous compounds. nih.gov
CYP1B1: Like CYP1A1, CYP1B1 is strongly induced via the AhR pathway and is involved in the metabolism of a range of substrates. nih.govnih.gov
The induction of these enzymes represents a key adaptive response to chemical exposure, although their activity can sometimes lead to the metabolic activation of other compounds into more toxic forms.
Table 2: Key AhR Target Genes in the CYP1 Family
| Gene | Primary Function | Significance of Induction |
|---|---|---|
| CYP1A1 | Metabolism of polycyclic aromatic hydrocarbons (PAHs) and other xenobiotics. | Biomarker of AhR activation. escholarship.orgnih.gov |
| CYP1A2 | Metabolism of aromatic amines, pharmaceuticals, and endogenous compounds. | Contributes to detoxification and bioactivation. nih.gov |
| CYP1B1 | Metabolism of PAHs, steroids, and other lipophilic compounds. | Implicated in both detoxification and carcinogenesis. nih.gov |
Beyond the induction of metabolizing enzymes, the activation of the AhR pathway by 1,2,3,6,8,9-HxCDD affects a broad spectrum of genes that regulate critical cellular processes. nih.gov This widespread alteration of gene expression underlies the diverse toxicological effects associated with dioxin exposure. The AhR can influence genes involved in:
Cell Growth and Proliferation: The AhR signaling pathway can interact with pathways controlling the cell cycle, leading to altered expression of genes that regulate cell division and differentiation. nih.gov For instance, studies with the prototypical dioxin TCDD have shown that AhR activation can influence the expression of genes like the metastasis marker AGR2. researchgate.net
Oncogenes: Dioxin exposure has been linked to tumor promotion. The AhR can modulate the expression of proto-oncogenes and genes involved in apoptosis and cell survival, potentially contributing to the development of cancer. nih.gov
Growth Factors and Receptors: The AhR can interfere with various signaling pathways, including those regulated by growth factors. For example, TCDD exposure has been shown to affect the expression of genes such as insulin-like growth factor 2 (Igf2). mdpi.com These interactions can disrupt normal cellular communication and endocrine function.
The dysregulation of these and other target genes contributes to the complex and pleiotropic toxicities exhibited by 1,2,3,6,8,9-HxCDD and related compounds.
Transcriptional Regulation of Target Genes
Structure-Activity Relationships (SARs) and Toxic Equivalency Factors (TEFs)
The biological and toxic effects of polychlorinated dibenzo-p-dioxins (PCDDs), including 1,2,3,6,8,9-Hexachlorodibenzo-p-dioxin (1,2,3,6,8,9-HxCDD), are largely mediated through their interaction with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor found in the cells of most vertebrate tissues. nih.govmdpi.com The relationship between the specific molecular structure of a dioxin congener and its ability to elicit a biological response is critical to understanding its potential toxicity.
Correlation between Molecular Structure and AhR Binding Affinity
The primary event in the mechanism of dioxin toxicity is the binding of the molecule to the AhR. nih.gov This interaction is highly dependent on the congener's molecular structure, including its size, planarity, and the specific pattern of chlorine substitution. The AhR ligand-binding domain accommodates planar, hydrophobic molecules of a specific size. For 1,2,3,6,8,9-HxCDD, the arrangement of its six chlorine atoms on the dibenzo-p-dioxin (B167043) backbone dictates its three-dimensional shape and its ability to fit within the AhR binding pocket. While high-affinity ligands are typically planar, the substitution pattern of 1,2,3,6,8,9-HxCDD results in a less planar conformation compared to the most potent dioxin congeners, which in turn reduces its binding affinity for the AhR. whoi.edunih.gov
Importance of Lateral Chlorine Substitutions (e.g., 2,3,7,8-positions)
A key determinant for high-affinity AhR binding and, consequently, high toxicity among PCDDs is the presence of chlorine atoms at the four lateral positions: 2, 3, 7, and 8. oup.com Congeners with this specific substitution pattern, such as the highly toxic 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), are planar and fit optimally into the AhR binding pocket, leading to a strong and persistent activation of the receptor. nih.gov
The compound 1,2,3,6,8,9-HxCDD lacks chlorine atoms at the 7-position. This absence of full lateral chlorination is critical, as it significantly diminishes the molecule's ability to bind effectively to the AhR. Non-2,3,7,8-substituted congeners are generally less potent and are often metabolized and eliminated from the body more rapidly than their 2,3,7,8-substituted counterparts. nih.gov
Derivation and Application of Toxicity Equivalency Factors (TEFs) for HxCDDs
To assess the risk of complex mixtures of dioxins found in the environment, a system of Toxicity Equivalency Factors (TEFs) has been developed. wikipedia.org This system assigns a value to each dioxin congener that reflects its toxicity relative to TCDD, which is the reference compound and is assigned a TEF of 1.0. wikipedia.org These factors are established by the World Health Organization (WHO) based on a comprehensive review of in vivo and in vitro studies that measure the relative potency (REP) of a congener compared to TCDD.
| Dioxin Congener | 2,3,7,8-Substituted | WHO 2005 TEF Value |
|---|---|---|
| 1,2,3,4,7,8-HxCDD | Yes | 0.1 |
| 1,2,3,6,7,8-HxCDD | Yes | 0.1 |
| 1,2,3,7,8,9-HxCDD | Yes | 0.1 |
| This compound | No | 0 |
Comparative Potency Studies with 2,3,7,8-Tetrachlorodibenzo-P-dioxin (TCDD)
Direct comparative studies place 2,3,7,8-TCDD as the most potent and toxic dioxin congener known. mdpi.comoup.com Its planar structure and perfect lateral chlorine substitution pattern result in high-affinity, persistent binding to and activation of the AhR. nih.gov
In contrast, the potency of 1,2,3,6,8,9-HxCDD is considered negligible in the context of AhR-mediated dioxin-like toxicity. Its TEF value of 0 reflects a scientific consensus that it lacks the structural requirements for significant AhR binding and activation. Studies on mixtures of HxCDD isomers have shown carcinogenic potential; however, these studies focused on mixtures containing the 2,3,7,8-substituted congeners 1,2,3,6,7,8-HxCDD and 1,2,3,7,8,9-HxCDD. ca.govepa.gov Non-2,3,7,8-substituted congeners like 1,2,3,6,8,9-HxCDD are generally found in environmental and biological samples in much lower quantities than their toxic counterparts and are less persistent. nih.gov
Interacting Molecular Pathways and Cellular Responses
Modulation of Hormone Signaling Pathways (e.g., Steroid Hormones)
Beyond the direct AhR-mediated gene expression pathway, dioxins are recognized as endocrine-disrupting chemicals (EDCs) that can interfere with various hormone signaling systems. nih.gov An endocrine disruptor is a substance that can alter the functions of the endocrine system, potentially causing adverse health effects. nih.gov
Dioxins, particularly TCDD, have been shown to modulate steroid hormone pathways. researchgate.net These compounds can exhibit anti-estrogenic effects and disrupt the normal function of estrogen and other sex hormones. wikipedia.org The mechanisms for this disruption are complex and can include:
Altering the synthesis and metabolism of steroid hormones.
Interfering with the binding of hormones to their specific receptors (e.g., the estrogen receptor).
Modulating the expression of genes involved in hormonal regulation.
For example, TCDD has been shown to inhibit the production of estradiol, a key female sex hormone. researchgate.net While specific research on the endocrine-disrupting potential of 1,2,3,6,8,9-HxCDD is limited, its structural classification as a dioxin suggests a potential for similar, though likely much weaker, interactions. However, due to its very low affinity for the AhR, any such effects are expected to be significantly less potent than those caused by 2,3,7,8-substituted congeners.
Interactions with Other Regulatory Proteins and Transcription Factors
The activation of the Aryl Hydrocarbon Receptor (AhR) by dioxins initiates a complex series of interactions with other proteins that are crucial for its function as a transcriptional regulator. After a ligand binds to the cytosolic AhR, the receptor complex undergoes a conformational change and translocates into the nucleus. Here, it dissociates from chaperone proteins like heat shock protein 90 (hsp90) and forms a heterodimer with the AhR Nuclear Translocator (ARNT) protein. nih.govresearchgate.net This AhR/ARNT complex is the primary effector of dioxin action, binding to specific DNA sequences known as Dioxin Responsive Elements (DREs) located in the promoter regions of target genes, thereby activating their transcription. nih.gov
The influence of the activated AhR extends beyond the direct regulation of DRE-containing genes through significant crosstalk with other signaling pathways. Research has identified physical and functional interactions between the AhR signaling pathway and other key transcription factors. For instance, the AhR pathway can modulate the activity of Activator Protein-1 (AP-1) and Specificity Protein 1 (Sp1), altering their binding to specific promoter sites. nih.gov Furthermore, a direct physical interaction between AhR and NF-κB proteins has been described, suggesting a mechanism for the modulation of inflammatory and immune responses by dioxins. nih.gov This crosstalk indicates that the activated AhR can influence a broader range of cellular processes than just those governed by DRE-driven genes, integrating xenobiotic response pathways with those controlling cell growth, differentiation, and inflammation.
| Regulatory Protein/Factor | Role in AhR Pathway | Outcome of Interaction |
|---|---|---|
| AhR Nuclear Translocator (ARNT) | Forms a heterodimer with the ligand-activated AhR. | The AhR/ARNT complex binds to DREs to activate gene transcription. nih.gov |
| Heat Shock Protein 90 (hsp90) | Acts as a chaperone for the unliganded, cytosolic AhR. | Dissociates from AhR upon ligand binding, allowing for nuclear translocation and dimerization with ARNT. researchgate.net |
| Activator Protein-1 (AP-1) | Transcription factor involved in cell growth and differentiation. | Activity and DNA binding can be altered by the AhR signaling pathway. nih.gov |
| Specificity Protein 1 (Sp1) | Transcription factor involved in a wide range of cellular processes. | Its binding to promoter sites can be modulated by activated AhR. nih.gov |
| NF-κB | Transcription factor central to inflammatory and immune responses. | Physically interacts with AhR, indicating crosstalk between the pathways. nih.gov |
Effects on Immune System Modulation (e.g., B-cell dysfunction)
Exposure to dioxin-like compounds is known to cause significant immune suppression, with humoral immunity being particularly sensitive. researchgate.netnih.gov The effects on B-lymphocytes are a critical component of this immunotoxicity. Studies using TCDD as a model compound have demonstrated profound impairment of B-cell activation and differentiation. nih.gov In primary human B-cells, TCDD exposure leads to decreased expression of crucial activation markers such as CD80, CD86, and CD69. nih.gov This impaired activation hinders the ability of B-cells to progress toward terminal differentiation into antibody-secreting plasma cells. nih.gov
| Molecular Target/Process | Effect of Dioxin (TCDD) Exposure | Consequence for B-Cell Function |
|---|---|---|
| Paired box 5 (Pax5) | Impaired downregulation; abnormal and sustained elevation of Pax5 isoforms. nih.gov | Repression of B-cell differentiation into plasma cells, suppression of immunoglobulin gene expression. nih.gov |
| B-Cell Activation Markers (CD80, CD86, CD69) | Decreased expression in human B-cells. nih.gov | Impaired B-cell activation, preventing progression towards effector function. nih.gov |
| MAPK and Akt Signaling | Attenuated early activation in human B-cells. nih.gov | Disruption of key intracellular signaling pathways required for B-cell activation and survival. nih.gov |
| T-Cell Differentiation | Promotes Th1/Th17 differentiation, induces regulatory T-cells (Tregs). bohrium.comscienceopen.com | Alters the helper signals B-cells receive, indirectly modulating the humoral immune response. |
Role of AhR in Carcinogenesis Mechanisms (Animal Models)
The carcinogenicity of dioxins is inextricably linked to the activation of the AhR. ccsenet.orgmdpi.com Animal models have been instrumental in elucidating the complex and often tissue-specific role of AhR in tumor development. TCDD is considered a potent tumor promoter in various animal models, capable of causing cancers at multiple sites. mdpi.com The prevailing mechanism suggests that chronic activation of the AhR by persistent ligands like dioxins promotes events that lead to cancer. mdpi.com
Studies in mice have demonstrated that the role of AhR in carcinogenesis can be multifaceted. In some models, the AhR appears to be pro-oncogenic. For example, in vivo studies using mice that overexpress a constitutively active form of the AhR showed an enhancement of stomach and liver cancers. nih.gov This suggests that sustained AhR signaling can contribute directly to tumor growth. The activated AhR can promote the activity of oncogenic kinases and interfere with the function of tumor suppressor genes, thereby disrupting the normal regulation of cell growth and proliferation. ccsenet.org
Conversely, other animal studies suggest that the AhR may have a protective or anti-tumorigenic role in certain contexts. For instance, the loss of the AhR in some transgenic mouse models that spontaneously develop tumors resulted in an increase in carcinogenesis. nih.gov This indicates that the basal activity of the AhR might be important for maintaining cellular homeostasis prior to tumor formation. nih.gov In specific models, such as carcinogen-induced mammary tumors, TCDD has been shown to inhibit tumor development, highlighting the antiestrogenic and antitumorigenic potential of AhR activation in hormone-dependent cancers. nih.gov This dual role underscores that the effect of AhR activation on carcinogenesis is highly dependent on the specific tissue, the timing of activation, and the molecular context of the cell.
| Role of AhR in Carcinogenesis | Evidence from Animal Models | Proposed Mechanism |
|---|---|---|
| Pro-Oncogenic | Overexpression of constitutively active AhR in mice enhanced stomach and liver cancers. nih.gov | Sustained AhR activation promotes cell proliferation, may activate oncogenic kinases, and interfere with tumor suppressors. nih.govccsenet.org |
| Anti-Tumorigenic / Protective | Loss of AhR in some transgenic mouse models led to increased carcinogenesis. nih.gov | Basal AhR activity may be required to maintain cellular homeostasis and suppress tumor formation. nih.gov |
| Context-Dependent (Anti-Tumorigenic) | TCDD inhibits carcinogen-induced mammary tumor development in rodents. nih.gov | AhR-mediated antiestrogenic activity can inhibit the growth of hormone-dependent tumors. nih.gov |
Environmental Remediation and Degradation Strategies for 1,2,3,6,8,9 Hexachlorodibenzo P Dioxin
Abiotic Degradation Processes
Abiotic degradation involves non-biological processes that break down chemical compounds. For HxCDDs, this primarily includes degradation induced by light (photolysis) and heat (thermal degradation).
Photolytic Degradation Mechanisms
Photolytic degradation is a key environmental process for the transformation of dioxins. It involves the absorption of light energy, typically ultraviolet (UV) radiation, which leads to the cleavage of carbon-chlorine bonds.
Direct photolysis occurs when the dioxin molecule itself absorbs light, leading to its decomposition. The process typically involves reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom. Studies on the closely related 1,2,3,6,7,8-HxCDD isomer show a proposed dechlorination pathway via 1,2,3,7,8-Pentachlorodibenzo-p-dioxin (1,2,3,7,8-PeCDD) to 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD). nih.gov This suggests that the initial loss of a chlorine atom is a primary step in the degradation cascade.
Photocatalytic degradation enhances the rate of photolysis by using a semiconductor catalyst, such as Titanium dioxide (TiO₂), Zinc oxide (ZnO), or Tin(IV) oxide (SnO₂). nih.govnih.gov When irradiated with UV light, the catalyst generates highly reactive species, such as hydroxyl radicals, which can attack and break down the dioxin molecule more efficiently than direct photolysis. mdpi.commdpi.com Research on 1,2,3,6,7,8-HxCDD demonstrates that the photocatalytic process is significantly faster than direct photolysis, and the rate of degradation is influenced by the type of catalyst and the degree of chlorination of the dioxin congener. nih.govnih.gov
| Degradation Process | Compound | Catalyst | Initial Amount | Rate Constant (k) | Reference |
| Direct UV Photolysis | 1,2,3,6,7,8-HxCDD | None | 50 ng | 0.0666 h⁻¹ | nih.gov |
| UV/TiO₂ Photocatalysis | 1,2,3,6,7,8-HxCDD | TiO₂ | 2000 ng | 0.2474 h⁻¹ | nih.gov |
| UV/ZnO Photocatalysis | 1,2,3,6,7,8-HxCDD | ZnO | 50 ng | 3.28 h⁻¹ | nih.gov |
| UV/SnO₂ Photocatalysis | 1,2,3,6,7,8-HxCDD | SnO₂ | 50 ng | 3.19 h⁻¹ | nih.gov |
This interactive table summarizes reaction rate constants for the degradation of 1,2,3,6,7,8-HxCDD under various photolytic conditions. Note that higher rate constants indicate faster degradation.
Thermal Degradation Approaches
Thermal degradation involves the use of high temperatures to break down dioxins. These compounds are known for their high thermal stability. ospar.org Significant decomposition generally requires temperatures exceeding 750°C. ospar.org
In contexts such as municipal solid waste incineration, the formation of dioxins, known as de novo synthesis, can occur at temperatures between 200°C and 450°C. ieabioenergy.com Effective thermal destruction requires much higher temperatures, typically above 850°C, with sufficient residence time and turbulence to ensure complete breakdown into less harmful products like carbon dioxide, water, and hydrogen chloride.
Pyrolysis, which is the thermal decomposition of materials at elevated temperatures in an inert atmosphere, is another approach. Studies on the pyrolysis of biomass have investigated the isomer distribution patterns of polychlorinated dibenzo-p-dioxins (PCDDs), indicating that thermal processes can alter congener profiles. researchgate.net However, specific data on the thermal degradation products and pathways for 1,2,3,6,8,9-HxCDD are not extensively detailed in the available literature.
Bioremediation and Biotransformation Approaches
Bioremediation utilizes microorganisms to break down environmental pollutants. For chlorinated compounds like 1,2,3,6,8,9-HxCDD, both anaerobic and aerobic microbial processes are relevant.
Microbial Degradation Pathways (e.g., Fungal and Bacterial Activity)
The susceptibility of a dioxin molecule to microbial attack is heavily dependent on its degree of chlorination. Highly chlorinated dioxins are generally more resistant to aerobic degradation and are primarily transformed through anaerobic reductive dechlorination. researchgate.net In contrast, less chlorinated congeners can be targeted by aerobic bacteria. researchgate.net
Under anaerobic (oxygen-free) conditions, a process known as reductive dehalogenation or dehalorespiration can occur. This is considered a primary biological process for the natural attenuation of highly chlorinated compounds in environments like sediments. nih.gov Certain specialized bacteria use chlorinated compounds as terminal electron acceptors in their respiration, effectively "breathing" the dioxin and removing chlorine atoms in the process.
The bacterial genus Dehalococcoides is frequently implicated in the reductive dechlorination of a wide range of chlorinated aromatic compounds, including chlorinated benzenes and dioxins. nih.govnih.gov While direct evidence for 1,2,3,6,8,9-HxCDD is scarce, Dehalococcoides mccartyi has been shown to dechlorinate other persistent organic pollutants, suggesting a similar capability for HxCDD isomers. researchgate.net This process is crucial as it can reduce the toxicity of the dioxin and convert highly chlorinated congeners into less chlorinated forms that may be more amenable to subsequent aerobic degradation.
In aerobic (oxygen-rich) environments, certain bacteria can degrade dioxins through oxidative pathways. This process is often initiated by enzymes called dioxygenases. These enzymes insert two oxygen atoms into the aromatic ring of the dioxin, destabilizing the molecule and initiating its breakdown. nih.gov
The bacterium Sphingomonas wittichii RW1 is a well-studied organism capable of degrading various dioxin congeners. researchgate.netnih.govresearchgate.net Research on the aerobic catabolism of the 1,2,3,4,7,8-HxCDD isomer by this strain provides a model for how 1,2,3,6,8,9-HxCDD might be degraded. The process is initiated by a ring-hydroxylating dioxygenase that attacks an angular position adjacent to the ether bridge. nih.gov This initial step leads to the formation of unstable intermediates that break down further. For 1,2,3,4,7,8-HxCDD, the identified metabolic products include 3,4,5,6-tetrachlorocatechol and 2-methoxy-3,4,5,6-tetrachlorophenol. nih.govresearchgate.net
Identification of Dioxin-Degrading Microorganisms and Consortia
The biodegradation of polychlorinated dibenzo-p-dioxins (PCDDs), including 1,2,3,6,8,9-Hexachlorodibenzo-p-dioxin, is a complex process due to the stability and low bioavailability of these compounds. Research has identified several microorganisms and microbial consortia capable of degrading dioxins, primarily through aerobic or anaerobic pathways.
Aerobic degradation is often carried out by bacteria that possess specialized dioxygenase enzymes. One of the most extensively studied dioxin-degrading bacteria is Rhizorhabdus wittichii RW1 (formerly Sphingomonas wittichii RW1). neptjournal.comsmujo.id This bacterium can utilize dibenzo-p-dioxin (B167043) and dibenzofuran (B1670420) as its sole carbon and energy source and can co-metabolize some chlorinated congeners. smujo.id Its capability stems from an angular dioxygenase attack on the aromatic rings. neptjournal.com Other bacterial strains have also been isolated that show potential for dioxin degradation. neptjournal.com
Fungi, particularly white-rot fungi, are also significant in the degradation of highly chlorinated dioxins. neptjournal.com These fungi produce potent, non-specific extracellular enzymes like lignin (B12514952) peroxidases (LiP), manganese peroxidases (MnP), and laccases. researchgate.netvu.nl These enzymes generate highly reactive radicals that can oxidize a wide range of persistent organic pollutants, including PCDDs. For instance, Phanerochaete chrysosporium has been shown to degrade 2,3,7,8-TCDD, and Phanerochaete sordida has demonstrated the ability to break down highly chlorinated dioxins and furans. neptjournal.com
Anaerobic degradation typically proceeds via reductive dechlorination, where microorganisms replace chlorine atoms with hydrogen atoms. This process is crucial as it can reduce the toxicity of highly chlorinated congeners and make them more susceptible to subsequent aerobic degradation. researchgate.net Microbial consortia from anaerobic sediments have been shown to dechlorinate historically present and freshly spiked chlorinated dioxins. researchgate.net
Table 1: Examples of Dioxin-Degrading Microorganisms
| Microorganism Type | Species | Key Degradation Mechanism | Target Compounds |
|---|---|---|---|
| Bacteria (Aerobic) | Rhizorhabdus wittichii RW1 | Angular dioxygenation | Dibenzo-p-dioxin, Dibenzofuran, some chlorinated congeners |
| Fungi (Aerobic) | Phanerochaete chrysosporium | Extracellular peroxidases (LiP, MnP) | 2,7-Dichlorodibenzo-p-dioxin, 2,3,7,8-TCDD |
| Fungi (Aerobic) | Phanerochaete sordida YK-624 | Extracellular peroxidases | Highly chlorinated PCDD/Fs |
| Fungi (Aerobic) | Rigidoporus sp. FMD21 | Extracellular laccases | 2,3,7,8-TCDD |
| Anaerobic Consortia | Mixed sediment cultures | Reductive dechlorination | 1,2,3,4-Tetrachlorodibenzo-p-dioxin and its products |
Enzymatic Degradation and Gene Organization Studies
The microbial degradation of dioxins is initiated by specific enzymatic systems. In aerobic bacteria like R. wittichii RW1, the key enzyme is a multi-component ring-hydroxylating dioxygenase. researchgate.net This enzyme system catalyzes the angular dioxygenation of the dioxin molecule, attacking the ether bridge, which is a critical first step in breaking open the stable ring structure. smujo.idresearchgate.net The electron transfer system for this reaction consists of a reductase (RedA2), a ferredoxin (Fdx1), and the terminal oxygenase (DxnA1A2). researchgate.net
Following the initial dioxygenase attack, the resulting unstable metabolite is further processed. A meta-cleavage dioxygenase and specific hydrolases are involved in the subsequent steps. smujo.id In the RW1 strain, two distinct hydrolases, DxnB1 and DxnB2, are involved in the dibenzofuran pathway, while a different hydrolase, DxnB3, is specific to the dibenzo-p-dioxin pathway. smujo.id These enzymatic steps ultimately break down the aromatic structure into compounds that can enter central metabolic pathways. smujo.id
The genes encoding these catabolic enzymes are often organized in clusters. In R. wittichii RW1, the genes for the dioxin dioxygenase system and subsequent degradation steps have been identified and characterized. smujo.idresearchgate.net For example, the genes dxnA1 and dxnA2 code for the subunits of the terminal dioxygenase, while redA2 and fdx1 code for the reductase and ferredoxin components, respectively. smujo.id Understanding this genetic organization is crucial for developing biotechnological applications, as it allows for the potential engineering of microorganisms with enhanced degradation capabilities. smujo.id
In white-rot fungi, the enzymatic degradation is primarily mediated by extracellular lignin-modifying enzymes (LMEs) such as lignin peroxidase (LiP), manganese peroxidase (MnP), and laccase. vu.nl These enzymes are not substrate-specific and act by generating highly reactive radicals that can attack the dioxin structure. LiP, for instance, can initiate the oxidative cleavage of the C-O-C bonds in the dioxin molecule. vu.nl Laccases, sometimes in the presence of mediator compounds, have also been shown to effectively degrade recalcitrant congeners like 2,3,7,8-TCDD. vu.nl
Table 2: Key Enzymes and Genes in Dioxin Degradation by R. wittichii RW1
| Enzyme/Component | Gene(s) | Function |
|---|---|---|
| Terminal Dioxygenase | dxnA1, dxnA2 | Catalyzes the initial angular dioxygenation of the dioxin ring. |
| Reductase | redA2 | Transfers electrons to the ferredoxin. |
| Ferredoxin | fdx1 | Transfers electrons from the reductase to the terminal oxygenase. |
| Hydrolases | dxnB1, dxnB2, dxnB3 | Involved in the third step of the degradation pathway, processing the product of the meta-cleavage enzyme. |
Biotechnological Applications for Contaminated Site Remediation
The knowledge gained from studying dioxin-degrading microorganisms and their enzymes is being applied to develop biotechnological strategies for cleaning up contaminated sites. These strategies are often seen as more cost-effective and environmentally friendly alternatives to traditional physical and chemical methods. nih.govresearchgate.net
One primary approach is bioremediation , which involves stimulating the activity of indigenous microorganisms or introducing specialized microorganisms to the contaminated environment (bioaugmentation). epa.gov For dioxin-contaminated soils, the application of strains like Sphingomonas wittichii RW1 has shown success in laboratory and pilot-scale studies. In one study, inoculating incinerator fly ash with this strain resulted in a 75.5% removal of toxic PCDDs after 15 days. uth.gr
Composting is another effective bioremediation technique. nih.gov Co-composting contaminated soil with organic materials like food waste creates optimal conditions (e.g., temperature, moisture, nutrients) for microbial activity. neptjournal.com This process enhances the metabolism of a diverse microbial community, leading to significant degradation of dioxins. Aerobic composting has achieved removal efficiencies of 65% to 85%. nih.gov
The low water solubility and strong adsorption to soil particles of compounds like this compound often limit their availability to microorganisms. To overcome this, biosurfactants can be used. nih.gov These microbially produced surface-active compounds, such as rhamnolipids and sophorolipids, can increase the solubility and desorption of dioxins from soil, thereby enhancing their bioavailability for microbial degradation. nih.govscispace.com
Phytoremediation , the use of plants to remove or degrade contaminants, also shows promise. nih.gov Plants like zucchini, cucumber, and wheat can uptake dioxins through their roots and facilitate their degradation within the plant tissues or the surrounding root zone (rhizosphere), which harbors a high density of active microorganisms. nih.gov
Advanced Oxidation Processes and Novel Remediation Technologies
Beyond biological methods, several chemical and physical technologies are being developed and applied for the remediation of dioxin-contaminated sites. Advanced Oxidation Processes (AOPs) are a prominent class of chemical treatments that rely on the generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH), to destroy persistent organic pollutants. itrcweb.org AOPs can be applied both in situ (in the ground) and ex situ (after excavation). itrcweb.org Common AOPs include processes like UV/hydrogen peroxide (H₂O₂), UV/ozone (O₃), and Fenton's reagent (H₂O₂ and iron salts). These methods are effective but can be costly and may be affected by soil composition.
Soil washing is an ex situ technology that uses a liquid solution to scrub excavated soil. The process separates the most contaminated soil fraction (usually fine particles like silt and clay) from the cleaner, larger fraction (sand and gravel). The washing solution often contains surfactants or caustic agents to help leach the organic contaminants from the soil particles. The concentrated, contaminated fine-particle slurry can then be treated more efficiently by another technology, such as incineration or an AOP, while the clean fraction can be returned to the site.
Stabilization/Solidification (S/S) is a technology aimed at immobilizing contaminants within the soil matrix rather than destroying them. This process involves mixing the contaminated soil with binding agents, such as Portland cement, lime, or asphalt. The goal is to physically trap the contaminant molecules within a solid, stable mass, which reduces their ability to leach into groundwater or become airborne. While S/S does not degrade this compound, it is a widely used method for managing risks at contaminated sites, particularly for treating residues from other treatment processes like incinerator ash.
Ecological Implications and Environmental Risk Assessment of 1,2,3,6,8,9 Hexachlorodibenzo P Dioxin
Environmental Monitoring and Surveillance Programs
Environmental monitoring for PCDDs, including HxCDD congeners, is a critical component of national and international efforts to control POPs. These programs are designed to determine the concentration of dioxins in various environmental media, track trends over time, and assess the effectiveness of regulatory measures. Dioxins are widely distributed in the environment at low concentrations and are commonly detected in air, soil, sediment, and food. clu-in.org
Surveillance programs typically analyze samples from:
Air: To measure atmospheric deposition, which is a primary pathway for the widespread distribution of dioxins. researchgate.net
Soil and Sediment: To identify areas of contamination and understand the role of these matrices as long-term reservoirs. clu-in.org Dioxins bind tightly to the organic fraction of soil and sediment, making them persistent sinks in the environment. clu-in.org
Water: To monitor levels in aquatic systems, although the low water solubility of dioxins means they are more likely to be found adsorbed to suspended particles and in sediment.
Biota: To assess bioaccumulation in the food web, with a focus on fish, birds, and mammals.
Analysis for specific congeners like 1,2,3,6,8,9-HxCDD is conducted using highly sensitive analytical methods, primarily high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS). acpo.org.br These methods allow for the separation and quantification of individual PCDD congeners even at very low concentrations, in the parts-per-trillion (ppt) to parts-per-quadrillion (ppq) range. clu-in.org However, routine monitoring often prioritizes the 17 PCDD and polychlorinated dibenzofuran (B1670420) (PCDF) congeners identified as having the greatest toxicological concern due to their 2,3,7,8-substitution pattern. researchgate.net
Ecological Modeling and Fate Prediction
Ecological models are mathematical tools used to predict the environmental transport, transformation, and ultimate fate of chemicals like 1,2,3,6,8,9-HxCDD. These models are essential for risk assessment, helping to estimate environmental concentrations in the absence of measured data and to forecast the long-term behavior of these persistent compounds.
Mass balance models provide a quantitative framework for understanding the distribution of a chemical within a defined environmental system. mdpi.com These models operate on the principle of conservation of mass, tracking all inputs, outputs, and internal transformations of a substance within a series of interconnected environmental compartments, such as the atmosphere, water, soil, and sediment. mdpi.comnih.gov
For PCDDs, mass balance models can be used to:
Estimate the flow (flux) of the chemical between different environmental media.
Identify the primary sources of contamination, which can include atmospheric deposition, industrial discharges, and runoff. nih.gov
Determine the ultimate fate and persistence of the compound, highlighting whether it primarily degrades, is transported out of the system, or accumulates in a specific compartment like sediment. jircas.go.jp
Studies using mass balance models for dioxins in aquatic systems have shown that contaminated sediments can act as a significant ongoing source to the water column through resuspension, often dwarfing external inputs from runoff or discharges. nih.govresearchgate.net This underscores the long-term persistence and legacy nature of dioxin contamination.
Food web models are designed to predict the transfer and accumulation of chemicals through different trophic levels of an ecosystem. sfu.ca For lipophilic (fat-soluble) compounds like PCDDs, bioaccumulation is a primary concern. epa.gov These models are crucial for estimating the potential exposure of organisms at the top of the food chain, which are often at the greatest risk. service.gov.uk
Key processes and parameters in these models include:
Bioconcentration: The uptake of a chemical from the surrounding water by an aquatic organism.
Biomagnification: The process by which the concentration of a chemical increases in organisms at successively higher levels in a food chain. epa.gov
Biota-Sediment Accumulation Factor (BSAF): A measure of the potential for a chemical to be taken up by benthic (sediment-dwelling) organisms from contaminated sediment. sfu.ca
These models use chemical-specific properties, such as the octanol-water partitioning coefficient (Kow), and organism-specific data to predict concentrations in various species. sfu.ca Well-established frameworks, such as the Arnot and Gobas food web bioaccumulation model, have been developed to provide site-specific estimates of chemical concentrations in aquatic organisms. nih.gov While these models are often applied to the most toxic dioxin congeners, the underlying principles of partitioning and food web transfer are applicable to all PCDD congeners, including 1,2,3,6,8,9-HxCDD, based on their physicochemical properties.
Characterization of Ecological Exposure Levels
PCDDs are ubiquitous environmental contaminants found in soil, sediment, and biota worldwide, typically at very low concentrations. clu-in.orgresearchgate.net Exposure levels are commonly expressed in terms of Toxic Equivalents (TEQ), which sums the toxicity of different congeners relative to the most toxic form, 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD). acs.org
The contribution of any single congener to the total TEQ is determined by its concentration multiplied by its specific Toxic Equivalency Factor (TEF). The World Health Organization (WHO) and other regulatory bodies assign TEF values to the 29 most toxic dioxin-like compounds. researchgate.netacs.org Congeners that are not substituted in the 2,3,7,8 positions, such as 1,2,3,6,8,9-HxCDD, are generally considered to have a TEF of zero. nih.gov Consequently, while this congener may be present in the environment, it does not contribute to the calculated TEQ used for risk assessment.
| Congener | WHO-2005 TEF |
|---|---|
| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (2,3,7,8-TCDD) | 1 |
| 1,2,3,7,8-Pentachlorodibenzo-p-dioxin (1,2,3,7,8-PeCDD) | 1 |
| 1,2,3,6,7,8-Hexachlorodibenzo-p-dioxin (1,2,3,6,7,8-HxCDD) | 0.1 |
| 1,2,3,7,8,9-Hexachlorodibenzo-p-dioxin (B196215) (1,2,3,7,8,9-HxCDD) | 0.1 nih.gov |
| 1,2,3,4,6,7,8-Heptachlorodibenzo-p-dioxin (1,2,3,4,6,7,8-HpCDD) | 0.01 |
| Other HxCDD congeners (including 1,2,3,6,8,9-HxCDD) | 0.0 nih.gov |
Background concentrations of total dioxins in soil vary by location.
| Land Use | Typical Concentration Range (ng/kg TEQ) |
|---|---|
| Rural / Agricultural | 1 - 11 clu-in.org |
| Urban / Industrial | May be higher than rural soils clu-in.org |
Note: ng/kg is equivalent to parts per trillion (ppt). TEQ is calculated using concentrations of 2,3,7,8-substituted congeners only.
Regulatory and Policy Frameworks for Dioxin Management
The management of PCDDs is governed by a combination of international treaties and national regulations aimed at reducing and eliminating their release into the environment.
International Framework:
The primary international treaty governing PCDDs is the Stockholm Convention on Persistent Organic Pollutants . reach24h.com This global agreement aims to protect human health and the environment from POPs. epd.gov.hk PCDDs, as a class of compounds, are listed in Annex C of the convention, which addresses unintentionally produced chemicals. Parties to the Convention are obligated to take measures to reduce the total releases of these by-products from anthropogenic sources with the goal of their continuing minimization and, where feasible, ultimate elimination. wikipedia.org This involves promoting the use of best available techniques (BAT) and best environmental practices (BEP) for industrial processes known to generate dioxins, such as waste incineration, metal smelting, and chemical manufacturing. admin.ch
National Regulations (United States Example):
In the United States, several federal statutes administered by the Environmental Protection Agency (EPA) regulate the release and management of dioxins:
Clean Air Act (CAA): Regulates emissions of dioxins as Hazardous Air Pollutants (HAPs) from sources like municipal and medical waste combustors. regulations.gov
Clean Water Act (CWA): Sets limits on the discharge of dioxins into surface waters.
Resource Conservation and Recovery Act (RCRA): Establishes stringent management standards for certain hazardous wastes known to contain dioxins. regulations.gov
Toxic Substances Control Act (TSCA): Provides authority to require testing and reporting for chemical substances that may be contaminated with dioxins. regulations.govecfr.gov
Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA): Also known as Superfund, this act governs the cleanup of sites contaminated with hazardous substances, including dioxins. regulations.gov
These regulations typically address the entire group of toxic dioxins and furans, often using the TEQ approach to manage risk from complex mixtures. clu-in.org
Emission Control Technologies and Strategies
The control of emissions for 1,2,3,6,8,9-Hexachlorodibenzo-p-dioxin, a member of the polychlorinated dibenzo-p-dioxin (B167043) (PCDD) family, is typically addressed as part of the broader strategy for managing dioxins and furans (PCDD/Fs). These compounds are not produced intentionally but are formed as unintentional byproducts in various industrial and combustion processes. clu-in.orginfomil.nl Consequently, emission control strategies focus on preventing their formation and capturing them before they are released into the environment.
Primary measures are process-integrated modifications aimed at preventing or minimizing the initial formation of dioxins. This can involve optimizing combustion processes to ensure that harmful dioxins are not produced. infomil.nl Key parameters for control include regulating the combustion time, maintaining appropriate temperatures, and managing the temperature in cleaning devices. europa.eu
Secondary measures, often referred to as "end-of-pipe" technologies, are implemented to treat exhaust gases before they are released into the atmosphere. infomil.nl These technologies are crucial for removing dioxins that have already formed. Common approaches include:
Sorbent Injection: Activated carbon is frequently injected into the flue gas stream. Dioxins and other pollutants adsorb onto the surface of the activated carbon particles, which are then captured in a downstream particulate matter control device, such as a baghouse filter. researchgate.net
Catalytic Filtration: This technology utilizes a special filter material, such as REMEDIA®, which consists of a membrane and a felt layer with an embedded catalyst. This system not only physically removes particulate matter but also catalytically destroys dioxins. This technology has demonstrated high efficiency in removing PCDD/Fs from flue gas. researchgate.net
Selective Catalytic Reduction (SCR) and Selective Non-Catalytic Reduction (SNCR): While primarily designed to reduce nitrogen oxide (NOx) emissions, these technologies can also contribute to the reduction of dioxins. researchgate.netaaqr.org SNCR, in particular, has been shown to be effective in inhibiting the formation of both PCDDs and polychlorinated dibenzofurans (PCDFs). aaqr.org
Oxidation Technologies: Various oxidation technologies are employed to destroy volatile organic compounds (VOCs), including dioxins. These include catalytic recuperative oxidizers, thermal recuperative oxidizers, and regenerative thermal oxidizers (RTOs). anguil.com These systems use high temperatures or catalysts to break down the pollutants into less harmful substances.
The effectiveness of these technologies is a critical aspect of regulatory compliance and environmental protection. Research has shown that a combination of these strategies can significantly reduce the release of dioxins into the environment.
Environmental Quality Standards and Guidelines
Environmental quality standards and guidelines for dioxins are established to protect human health and the environment. These standards are typically set for air, water, soil, and food products. It is important to note that regulations often address the entire group of toxic dioxin-like compounds rather than individual congeners. The toxicity of different dioxin congeners is expressed using Toxic Equivalency Factors (TEFs), which relate the toxicity of a specific congener to that of the most toxic dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (2,3,7,8-TCDD). epa.gov The TEF for 1,2,3,7,8,9-hexachlorodibenzo-p-dioxin is 0.1. nih.gov
Regulatory frameworks for dioxins have been established by various national and international bodies. In the United States, the Environmental Protection Agency (EPA) regulates dioxins under several statutes, including the Clean Air Act, the Clean Water Act, and the Safe Drinking Water Act. clu-in.org For instance, the maximum contaminant level (MCL) for 2,3,7,8-TCDD in drinking water is set at 0.00000003 mg/L. clu-in.org
In the European Union, regulations such as Directive 2000/76/EC on the incineration of waste set stringent air emission limit values for dioxins and furans, typically at 0.1 ng TEQ/m³. europa.eu
The following tables provide an overview of some of the established guidelines and standards.
Regulatory Standards for Dioxins
| Regulation/Act | Agency/Body | Description | Reference |
| Clean Air Act (CAA) | U.S. EPA | Regulates emissions of hazardous air pollutants, including 2,3,7,8-TCDD. | clu-in.org |
| Clean Water Act (CWA) | U.S. EPA | Regulates the discharge of pollutants, including PCDDs, into wastewater. | clu-in.org |
| Safe Drinking Water Act (SDWA) | U.S. EPA | Sets the Maximum Contaminant Level (MCL) for 2,3,7,8-TCDD in drinking water at 0.00000003 mg/L. | clu-in.org |
| Directive 2000/76/EC | European Union | Sets an air emission limit value of 0.1 ng TEQ/m³ for dioxins and furans from waste incineration. | europa.eu |
Toxic Equivalency Factors (TEFs) for select Hexachlorodibenzo-p-dioxins (HxCDDs)
| Compound | WHO 1998 TEF | WHO 2005 TEF |
| 1,2,3,4,7,8-HxCDD | 0.1 | 0.1 |
| 1,2,3,6,7,8-HxCDD | 0.1 | 0.1 |
| 1,2,3,7,8,9-HxCDD | 0.1 | 0.1 |
Source: Adapted from WHO recommendations. europa.eu
U.S. EPA Carcinogenicity Assessment for a Mixture of HxCDDs *
| Parameter | Value |
| Oral Slope Factor | 6.2 x 10³ per mg/kg-day |
| Inhalation Unit Risk | 1.3 per µg/m³ |
*For a mixture of 1,2,3,6,7,8-HxCDD and 1,2,3,7,8,9-HxCDD epa.gov
It is crucial for industries and regulatory bodies to continue to monitor the presence of this compound and other dioxin-like compounds in the environment and to implement the most effective control technologies to minimize their release. Adherence to established environmental quality standards is paramount in safeguarding public health and ecological integrity.
Future Research Directions and Emerging Issues
Development of More Sensitive and Rapid Analytical Techniques
The accurate detection and quantification of 1,2,3,6,8,9-HCDD in various environmental matrices is fundamental to understanding its fate and effects. While high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS) remains the gold standard for congener-specific analysis of dioxins, there is a growing need for more sensitive and rapid analytical techniques. nih.gov
Future research is focused on several promising areas:
Immunoassays: Antibody-based methods, such as enzyme-linked immunosorbent assays (ELISA), offer a cost-effective and high-throughput screening approach. Continued development aims to improve the specificity and sensitivity of these assays for 1,2,3,6,8,9-HCDD and other HxCDD congeners.
Biosensors: The development of biosensors, which can provide real-time or near-real-time detection, is a significant area of interest. These sensors may utilize biological recognition elements, such as antibodies or enzymes, coupled with a transducer to generate a measurable signal.
Advanced Mass Spectrometry Techniques: Innovations in mass spectrometry, including tandem mass spectrometry (MS/MS) and novel ionization techniques, are being explored to enhance selectivity and reduce matrix interference, thereby improving detection limits and analytical throughput.
Rapid Screening Methods: There is a considerable focus on developing rapid screening methods that can quickly assess the total dioxin-like activity in a sample. science.gov The DR CALUX (Dioxin-Responsive Chemical-Activated LUciferase gene expression) bioassay is one such method that measures the integrated activity of dioxin-like chemicals. science.gov Further research aims to refine and validate these methods for broader application.
| Technique | Principle | Advantages | Future Research Focus |
|---|---|---|---|
| HRGC/HRMS | High-resolution separation and mass analysis | High sensitivity and specificity, congener-specific | Improving throughput, reducing costs |
| Immunoassays (ELISA) | Antibody-antigen binding | Cost-effective, high-throughput screening | Improving specificity for 1,2,3,6,8,9-HCDD, reducing cross-reactivity |
| Biosensors | Biological recognition element and transducer | Potential for real-time monitoring | Enhancing stability, sensitivity, and field-portability |
| DR CALUX Bioassay | Reporter gene assay measuring AhR activation | Measures total dioxin-like activity, cost-effective screening | Validation for diverse matrices, correlation with instrumental analysis |
Elucidation of Complex Mixture Effects in Environmental Contexts
In the environment, 1,2,3,6,8,9-HCDD rarely exists in isolation. It is typically found as part of a complex mixture of other PCDDs, polychlorinated dibenzofurans (PCDFs), and other persistent organic pollutants (POPs). Understanding the combined toxicological effects of these mixtures is a significant challenge. nih.gov
The Toxic Equivalency Factor (TEF) approach is a cornerstone for assessing the risk of dioxin-like compounds. wikipedia.org This methodology assigns a relative toxicity value to each congener compared to the most toxic form, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD), which has a TEF of 1.0. wikipedia.orgclu-in.org The World Health Organization (WHO) has assigned a TEF of 0.1 to 1,2,3,7,8,9-HxCDD. env.go.jp The total toxicity of a mixture is expressed as the Toxic Equivalency (TEQ). wikipedia.org
Advanced Bioremediation Strategies for Highly Contaminated Environments
The persistence of 1,2,3,6,8,9-HCDD in soil and sediment necessitates the development of effective remediation technologies. Bioremediation, which utilizes microorganisms to degrade or transform contaminants, is a promising and environmentally friendly approach. frontiersin.org
Current research in the bioremediation of HCDDs is focused on:
Microbial Degradation: Several bacterial and fungal species have shown the ability to degrade chlorinated dioxins. nih.gov Aerobic bacteria from genera such as Sphingomonas and Pseudomonas can initiate the degradation of lower chlorinated dioxins. nih.govuth.gr Higher chlorinated dioxins, like HCDDs, are more susceptible to reductive dechlorination by anaerobic bacteria, such as those from the genus Dehalococcoides. nih.gov White-rot fungi, with their extracellular lignin-degrading enzymes, also show potential for cometabolic degradation of chlorinated dioxins. nih.gov
Genetic Engineering: Advances in genetic engineering offer the potential to enhance the bioremediation capabilities of microorganisms. rroij.com This could involve modifying existing metabolic pathways or introducing novel genes that code for enzymes capable of degrading 1,2,3,6,8,9-HCDD more efficiently. rroij.comnih.gov
Consortium-Based Approaches: The use of microbial consortia, containing multiple species with complementary metabolic capabilities, may be more effective for the complete degradation of HCDDs in complex environmental matrices.
Optimizing Environmental Conditions: Research is also focused on optimizing environmental parameters such as nutrient availability, temperature, and pH to enhance the activity of dioxin-degrading microorganisms in situ. nih.gov
| Bioremediation Strategy | Description | Key Microorganisms/Enzymes | Future Research Focus |
|---|---|---|---|
| Aerobic Biodegradation | Degradation in the presence of oxygen, often cometabolic. | Sphingomonas, Pseudomonas, White-rot fungi (lignin-degrading enzymes) | Enhancing degradation rates of higher chlorinated congeners. |
| Anaerobic Reductive Dechlorination | Removal of chlorine atoms under anaerobic conditions. | Dehalococcoides | Understanding the complete dechlorination pathways for HCDDs. |
| Genetic Engineering | Modification of microorganisms to enhance degradative capabilities. | Engineered bacteria with enhanced enzyme production. | Field application and ecological impact assessment of genetically engineered microorganisms. |
Refinement of Ecological Risk Assessment Models and Methodologies
Ecological risk assessment (ERA) for 1,2,3,6,8,9-HCDD aims to evaluate the potential adverse effects on ecosystems. service.gov.uk The current framework involves problem formulation, exposure assessment, effects assessment, and risk characterization. researchgate.net However, there are inherent uncertainties in this process that future research seeks to address. dcceew.gov.auathensjournals.gr
Key areas for refinement include:
Probabilistic Risk Assessment (PRA): Moving beyond deterministic risk quotients to probabilistic approaches, such as Monte Carlo analysis, can provide a more comprehensive understanding of the range and likelihood of potential risks. researchgate.netepa.govepa.gov This involves characterizing the variability and uncertainty in exposure and toxicity data.
Species-Specific Toxicity Data: There is a need for more toxicity data on a wider range of ecologically relevant species, particularly native fauna, to reduce uncertainty in extrapolating from laboratory test organisms. dcceew.gov.au
Bioaccumulation Modeling: Improving models that predict the bioaccumulation of 1,2,3,6,8,9-HCDD in food webs is crucial for accurate exposure assessment for higher trophic level organisms.
Integration of Multiple Stressors: Developing methodologies to incorporate the effects of other environmental stressors (e.g., habitat loss, climate change) into the ERA for a more holistic assessment of ecosystem health.
Understanding Long-Term Environmental Trends and Source Apportionment
Understanding the long-term environmental fate of 1,2,3,6,8,9-HCDD and identifying its sources are critical for effective environmental management. This compound is not intentionally produced but is formed as an unintended byproduct of various industrial processes, including the manufacture of certain chlorophenols and their derivatives, and combustion processes. nih.gov
Future research in this area will focus on:
Long-Term Monitoring: Continued long-term monitoring of 1,2,3,6,8,9-HCDD concentrations in various environmental compartments (air, water, soil, sediment, and biota) is essential to track temporal trends and assess the effectiveness of regulatory measures.
Source Apportionment Models: The application of advanced statistical models, such as principal component analysis (PCA) and receptor models, to congener-specific data can help to identify and apportion the contributions of different sources to the environmental burden of HCDDs.
Global Transport and Fate Modeling: Refining global models to better predict the long-range atmospheric transport and deposition of 1,2,3,6,8,9-HCDD will improve our understanding of its distribution in remote ecosystems.
Historical Archives: Analysis of dated environmental archives, such as sediment cores and ice cores, can provide valuable insights into the historical trends of 1,2,3,6,8,9-HCDD contamination.
Q & A
Q. What analytical methods are recommended for detecting 1,2,3,6,8,9-Hexachlorodibenzo-P-dioxin in environmental samples?
High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) is the gold standard for trace analysis. For water, soil, and tissue samples, EPA Method 1613 specifies isotope dilution techniques using -labeled internal standards to correct for matrix effects. Detection limits typically range from 0.08 to 50 pg/L, depending on sample preparation and cleanup protocols. Critical steps include silica gel column purification and optimization of ionization parameters (e.g., electron impact at 35–70 eV) to enhance specificity .
Q. How is the toxicity equivalence factor (TEF) determined for this compound?
TEFs are derived using the Relative Potency (REP) approach, comparing the compound’s activity to 2,3,7,8-TCDD (TEF = 1). For 1,2,3,7,8,9-HxCDD, the WHO 2005 TEF of 0.1 was assigned based on consensus from in vivo rodent studies (e.g., hepatic CYP1A1 induction) and in vitro Ah receptor binding assays. REP distributions are evaluated using unweighted geometric means, with expert judgment resolving discrepancies between assays (e.g., variations in EC values across cell lines) .
Q. What are the challenges in chromatographic separation of its isomers?
Isomeric differentiation (e.g., 1,2,3,6,7,8- vs. 1,2,3,7,8,9-HxCDD) requires capillary columns with high polarity, such as DB-5MS (60 m × 0.25 mm ID, 0.25 µm film). Retention time differences of <0.1 minutes necessitate tandem MS/MS for confirmation. Co-elution risks are mitigated using multiple reaction monitoring (MRM) transitions, e.g., m/z 374 → 306 for 1,2,3,6,7,8-HxCDD and m/z 374 → 320 for 1,2,3,7,8,9-HxCDD. Interlaboratory validation ensures reproducibility, especially in complex matrices like sediment .
Advanced Research Questions
Q. How to address discrepancies in toxicological data between in vitro and in vivo studies?
Discrepancies arise from differences in metabolic activation (e.g., hepatic vs. cellular CYP450 activity) and bioavailability. To reconcile
- Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro EC values to in vivo doses.
- Compare REP distributions across endpoints (e.g., lethality, enzyme induction) using probabilistic methods. For example, 1,2,3,6,7,8-HxCDD shows a 10-fold lower REP in acute lethality studies (rat LD = 520 µg/kg) compared to in vitro assays, likely due to tissue-specific accumulation .
Q. What methodologies are used to assess environmental persistence and bioaccumulation?
Hydrophobicity (log ~7.2) and half-life in sediment (>10 years) are calculated via fugacity models. Field studies use stable isotope tracers (e.g., -labeled HxCDD) to track degradation pathways. Bioaccumulation factors (BAFs) in fish (e.g., 20.8 ± 4.8 in lake sediment) are quantified using equilibrium partitioning theory, validated against lipid-normalized concentrations in benthic organisms .
Q. How do coexisting pollutants influence bioavailability and toxicity?
Co-exposure to non-dioxin-like aryl hydrocarbon receptor (AhR) antagonists (e.g., PCB 126) can reduce HxCDD uptake by competitive binding. Curcumin, a dietary modulator, decreases bioavailability by 40% in rat models via inhibition of intestinal absorption. Mechanistic studies combine in vitro Caco-2 cell assays with in vivo bile duct cannulation to quantify enterohepatic recirculation .
Q. What computational models predict dechlorination pathways?
Density functional theory (DFT) simulations on Ni clusters reveal that C–Cl bond cleavage at the 1,2,3-positions proceeds via a radical mechanism (activation energy = 1.2 eV). Molecular dynamics models predict preferential dechlorination in anaerobic environments, forming 1,2,3,7,8-PeCDD as a major intermediate. Validation uses GC×GC-TOFMS to detect reaction byproducts .
Q. How to ensure accuracy in TEF assignments given data variability?
Uncertainty is addressed through probabilistic TEFs, incorporating 95% confidence intervals from REP distributions. For example, Monte Carlo simulations for 1,2,3,7,8,9-HxCDD yield a TEF range of 0.03–0.3, reflecting interspecies variability. Consensus workshops apply the Delphi method to weight evidence from peer-reviewed studies versus unpublished data .
Q. What quality control measures are critical in trace analysis?
- Use certified reference materials (CRMs) with ±5% uncertainty, e.g., NIST SRM 1944 (marine sediment).
- Spike recovery tests (85–115%) for extraction efficiency.
- Interlaboratory comparisons (e.g., QUASIMEME proficiency testing) to validate detection limits (e.g., 0.4 pg/g in sludge).
- Blank controls to monitor cross-contamination during Soxhlet extraction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
